Glutamine sodium

Description

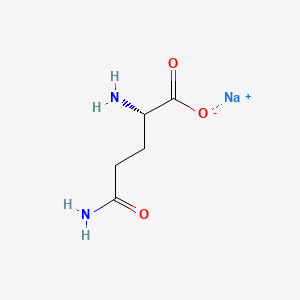

Structure

3D Structure of Parent

Properties

CAS No. |

73477-31-3 |

|---|---|

Molecular Formula |

C5H9N2NaO3 |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

sodium;(2S)-2,5-diamino-5-oxopentanoate |

InChI |

InChI=1S/C5H10N2O3.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

YWOPZILGDZKFFC-DFWYDOINSA-M |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)[O-])N.[Na+] |

Canonical SMILES |

C(CC(=O)N)C(C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

"Glutamine sodium" chemical structure and properties

An In-depth Technical Guide to Sodium L-Glutamate

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental protocols for Sodium L-Glutamate. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

Sodium L-glutamate, commonly known as monosodium glutamate (MSG), is the sodium salt of the naturally occurring L-form of glutamic acid, a non-essential amino acid.[1][2] It is commercially produced through the fermentation of carbohydrates, such as sugar beet molasses or sugar cane.[1][3] The solid form is typically available as the monohydrate, which is a white, odorless, crystalline powder.[4][5] In solution, it dissociates into sodium cations (Na+) and glutamate anions.[5]

The chemical structure of Sodium L-glutamate is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, and a side chain containing a second carboxyl group. The sodium salt forms at one of these carboxyl groups.

Molecular Formula : C₅H₈NNaO₄ (anhydrous)[6][7], C₅H₈NNaO₄·H₂O (monohydrate)[8][9]

Structure :

-

SMILES : C(CC(=O)[O-])--INVALID-LINK--[O-])N.[Na+][6]

-

InChI : InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1[6]

Physicochemical Properties

The physicochemical properties of Sodium L-glutamate are summarized in the tables below. It is known for its high solubility in water and its characteristic "umami" taste, which makes it a widely used flavor enhancer.[1][3][10]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 142-47-2 (anhydrous), 6106-04-3 (monohydrate) | [7][8] |

| Molecular Weight | 169.11 g/mol (anhydrous), 187.13 g/mol (monohydrate) | [6][7][8][9] |

| Appearance | White, odorless, free-flowing crystals or crystalline powder | [1][3][10] |

| Taste | Meat-like, "umami" | [1][3] |

| pH (50 g/L solution) | 6.7 - 7.2 |

Solubility and Thermal Properties

| Property | Value | Reference(s) |

| Melting Point | 232 °C (decomposes) | [3][11] |

| Water Solubility | Freely soluble; >10 g/100 mL at 20 °C; 73.9 g/100 mL at 25 °C | [1][3][10][11] |

| Ethanol Solubility | Sparingly soluble | [1][3][12] |

| Organic Solvent Solubility | Insoluble in common organic solvents (e.g., ether) | [5] |

| Stability | Stable under recommended storage conditions (cool, dark place) | [13][14][15] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of Sodium L-glutamate.

Determination of Purity (Nonaqueous Titration)

Nonaqueous titration is a common method for assaying the purity of substances that are weak acids or bases in aqueous solutions.

-

Principle : The amino group of Sodium L-glutamate is weakly basic. In a non-aqueous solvent like glacial acetic acid, its basicity is enhanced, allowing for titration with a strong acid, such as perchloric acid.

-

Apparatus : Burette, beaker, magnetic stirrer, potentiometer or visual indicator.

-

Reagents :

-

Glacial Acetic Acid (anhydrous)

-

Perchloric Acid (0.1 N in glacial acetic acid)

-

Crystal Violet indicator

-

-

Methodology :

-

Accurately weigh a sample of Sodium L-glutamate and dissolve it in glacial acetic acid.

-

Add a few drops of Crystal Violet indicator. The solution will appear violet.

-

Titrate the solution with 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.

-

A blank titration is performed under the same conditions to account for any impurities in the solvent.

-

The purity is calculated based on the volume of titrant consumed by the sample.

-

The workflow for this protocol is visualized in the diagram below.

References

- 1. L-(+)Sodium glutamate | 142-47-2 [chemicalbook.com]

- 2. akjournals.com [akjournals.com]

- 3. Cas 142-47-2,L-(+)Sodium glutamate | lookchem [lookchem.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. E 621 (MONO SODIUM GLUTOMATE) - Ataman Kimya [atamanchemicals.com]

- 6. Sodium L-glutamate | C5H8NNaO4 | CID 73415804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium l-glutamate | SIELC Technologies [sielc.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. CAS-(6106-04-3), Sodium-L-Glutamate Manufacturers, Suppliers & Exporters in India | 037106 [cdhfinechemical.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Disodium glutamate - Wikipedia [en.wikipedia.org]

- 12. chembk.com [chembk.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

Synthesis and characterization of L-glutamine sodium salt

An In-depth Technical Guide to the Synthesis and Characterization of L-Glutamine Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and biological significance of L-glutamine sodium salt. It is intended to serve as a technical resource, offering detailed experimental protocols, data analysis, and visualization of relevant biological pathways.

Introduction

L-glutamine is the most abundant free amino acid in human plasma and plays a crucial role in a multitude of physiological processes. It is a key component in protein synthesis, a primary energy source for rapidly dividing cells like enterocytes and lymphocytes, and a critical regulator of acid-base balance.[1] The sodium salt of L-glutamine is often utilized in pharmaceutical formulations and cell culture media to enhance solubility and bioavailability. This guide details a standard laboratory-scale synthesis and the analytical methods for the characterization of L-glutamine sodium salt.

Synthesis of L-Glutamine Sodium Salt

The synthesis of L-glutamine sodium salt is typically achieved through a straightforward acid-base neutralization of L-glutamine with a sodium-containing base, such as sodium hydroxide.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of L-glutamine sodium salt from L-glutamine.

Caption: Workflow for the synthesis of L-glutamine sodium salt.

Experimental Protocol

Materials:

-

L-Glutamine (C₅H₁₀N₂O₃, MW: 146.14 g/mol )

-

Sodium Hydroxide (NaOH, MW: 40.00 g/mol )

-

Deionized Water

-

Ethanol (95%)

-

0.22 µm Syringe Filter

Equipment:

-

Magnetic Stirrer and Stir Bar

-

pH Meter

-

Beakers and Graduated Cylinders

-

Rotary Evaporator

-

Vacuum Filtration Apparatus (Büchner funnel, filter flask)

-

Vacuum Oven

Procedure:

-

Dissolution: In a beaker, dissolve a known mass of L-glutamine in a minimal amount of deionized water with stirring. A typical starting concentration is 10-20% (w/v).

-

Filtration: Filter the L-glutamine solution through a 0.22 µm syringe filter to remove any insoluble impurities.

-

Neutralization: While monitoring with a calibrated pH meter, slowly add a 1 M sodium hydroxide solution dropwise to the L-glutamine solution with continuous stirring. Continue adding the base until the pH of the solution reaches approximately 7.0.

-

Concentration: Concentrate the resulting L-glutamine sodium salt solution using a rotary evaporator at a temperature not exceeding 50°C to avoid degradation.

-

Precipitation: Transfer the concentrated solution to a clean beaker and slowly add an excess of cold 95% ethanol (typically 3-4 volumes of the concentrate) with stirring to precipitate the L-glutamine sodium salt.

-

Crystallization: Allow the mixture to stand at 4°C for several hours to facilitate complete crystallization.

-

Collection: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified L-glutamine sodium salt crystals under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.

Characterization of L-Glutamine Sodium Salt

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized L-glutamine sodium salt.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The spectra of L-glutamine sodium salt are expected to be very similar to those of L-glutamine, with slight shifts due to the deprotonation of the carboxylic acid group.

| Nucleus | Expected Chemical Shifts (δ) in D₂O | Description |

| ¹H | ~3.7 ppm (t) | α-proton |

| ¹H | ~2.4 ppm (t) | γ-protons |

| ¹H | ~2.1 ppm (m) | β-protons |

| ¹³C | ~180 ppm | Carboxylate carbon (C=O) |

| ¹³C | ~177 ppm | Amide carbonyl carbon |

| ¹³C | ~57 ppm | α-carbon |

| ¹³C | ~33 ppm | γ-carbon |

| ¹³C | ~29 ppm | β-carbon |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of L-glutamine sodium salt will show characteristic peaks for the amine, amide, and carboxylate groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3400-3200 | Amine and amide stretching |

| C=O | ~1680 | Amide I band |

| C=O | ~1600 | Asymmetric stretching of carboxylate |

| N-H | ~1600 | Amine bending |

| C=O | ~1400 | Symmetric stretching of carboxylate |

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A common method for amino acid analysis is reversed-phase HPLC.[2]

| Parameter | Condition |

| Column | C18 (e.g., YMC Pack ODS-AQ) |

| Mobile Phase | Isocratic mixture of water and methanol (e.g., 90:10 v/v)[2] |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | Dependent on specific column and conditions, but typically short due to high polarity. |

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides information about the thermal stability and phase transitions of the material.

-

TGA would indicate the decomposition temperature of L-glutamine sodium salt and the loss of any bound water.

-

DSC can be used to determine the melting point and enthalpy of fusion. A sharp melting peak would be indicative of a pure crystalline compound.

| Analysis | Parameter Measured | Expected Observation |

| TGA | Mass loss vs. Temperature | Onset of decomposition at elevated temperatures. |

| DSC | Heat flow vs. Temperature | Endothermic peak corresponding to melting. |

Biological Significance and Signaling Pathways

L-glutamine is a conditionally essential amino acid that plays a pivotal role in cellular metabolism and signaling.[3]

Metabolic Pathways

Glutamine is a key anaplerotic substrate for the TCA cycle, especially in rapidly proliferating cells.[4] It is first converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate.

Caption: Anaplerotic entry of L-glutamine into the TCA cycle.

mTOR Signaling Pathway

L-glutamine is a critical regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.[5] Glutamine can activate mTORC1, promoting protein synthesis and cell growth.[5]

Caption: Simplified diagram of L-glutamine activating the mTORC1 pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of L-glutamine sodium salt. The detailed protocols and data summaries offer a practical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The visualization of its key metabolic and signaling roles underscores the biological importance of this molecule. Accurate synthesis and thorough characterization are paramount for its effective application in research and pharmaceutical development.

References

- 1. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. bosterbio.com [bosterbio.com]

- 5. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Glutamine in Cellular Metabolism and Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the human body, transcends its role as a mere building block for proteins. It is a critical nutrient that fuels cellular metabolism, supports energy production, and provides essential precursors for the synthesis of macromolecules. In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for glutamine is particularly high, a phenomenon often termed "glutamine addiction." This technical guide provides an in-depth exploration of the multifaceted role of glutamine in cellular metabolism, with a focus on the core pathways, regulatory mechanisms, and key experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in oncology, immunology, and metabolic diseases.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, growth, and proliferation. While glucose has long been recognized as a primary fuel source, the significance of glutamine in cellular bioenergetics and biosynthesis has become increasingly apparent.[1][2] Glutamine is a non-essential amino acid under normal physiological conditions, meaning it can be synthesized by the body.[3] However, in states of high metabolic demand or stress, such as cancer and inflammation, it becomes "conditionally essential," requiring an external supply to meet the cellular needs.[2]

This guide will dissect the central metabolic pathway of glutamine, known as glutaminolysis, and its integration with the tricarboxylic acid (TCA) cycle. We will explore how glutamine contributes to the synthesis of nucleotides, lipids, and the major cellular antioxidant, glutathione. Furthermore, we will delve into the signaling pathways that regulate glutamine metabolism, with a particular focus on the mTOR pathway. Finally, we will provide detailed overviews of key experimental protocols for quantifying glutamine uptake and metabolism, offering a practical resource for laboratory investigation.

Glutamine Metabolism: The Glutaminolysis Pathway

The primary catabolic pathway for glutamine is glutaminolysis, a series of enzymatic reactions that convert glutamine into metabolic intermediates that fuel the TCA cycle and biosynthetic pathways.[4][5] This process is particularly upregulated in cancer cells and activated immune cells to support their high proliferation rates.[2][6]

The key steps of glutaminolysis are as follows:

-

Glutamine to Glutamate: The pathway initiates with the transport of extracellular glutamine into the cell, primarily via the ASCT2 (SLC1A5) transporter.[7] In the mitochondria, the enzyme glutaminase (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia.[7][8] There are two major isoforms of glutaminase, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by different genes and exhibit tissue-specific expression patterns.[9]

-

Glutamate to α-Ketoglutarate: Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) through two primary mechanisms:

-

Oxidative Deamination: The enzyme glutamate dehydrogenase (GLUD) catalyzes the oxidative deamination of glutamate to α-KG, generating NADH or NADPH.[7]

-

Transamination: Aminotransferases , such as alanine transaminase (ALT) and aspartate transaminase (AST), transfer the amino group from glutamate to a keto-acid, producing α-KG and a new amino acid (e.g., alanine or aspartate).[8]

-

Once produced, α-KG enters the TCA cycle, where it can be used for energy production (ATP synthesis) or as a precursor for the synthesis of other molecules.[10]

Glutamine's Role in Cellular Bioenergetics and Biosynthesis

Glutamine's contribution to cellular function extends far beyond its entry into the TCA cycle. It is a versatile molecule that supports various anabolic and homeostatic processes.

Anaplerosis and Energy Production

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthetic purposes. Glutamine is a major anaplerotic substrate in many cell types.[11] By feeding into the TCA cycle as α-KG, glutamine ensures the continued operation of the cycle for the production of reducing equivalents (NADH and FADH2), which in turn drive ATP synthesis through oxidative phosphorylation.

Precursor for Biosynthesis

The carbon and nitrogen atoms of glutamine are utilized in the synthesis of a wide range of essential biomolecules:

-

Nucleotides: The nitrogen from glutamine is a critical component in the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[12]

-

Amino Acids: The nitrogen from glutamine can be transferred to other carbon skeletons to synthesize other non-essential amino acids.[12]

-

Lipids: Under certain conditions, such as hypoxia, glutamine-derived α-KG can be converted to citrate via reductive carboxylation, which is then used for the synthesis of fatty acids.[13]

-

Glutathione Synthesis: Glutamate, the first product of glutaminolysis, is a direct precursor for the synthesis of glutathione (GSH), the most abundant antioxidant in the cell. GSH plays a vital role in protecting cells from oxidative stress.[12]

Regulation of Glutamine Metabolism: The mTOR Signaling Pathway

The uptake and metabolism of glutamine are tightly regulated to match the cell's metabolic demands. The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism and plays a key role in controlling glutamine utilization.[14][15]

mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the primary complex that responds to nutrient availability, including amino acids like glutamine and leucine.[16] The presence of glutamine activates mTORC1, which in turn promotes a number of anabolic processes, including:

-

Increased Glutamine Uptake: mTORC1 signaling upregulates the expression of glutamine transporters, such as ASCT2, leading to increased glutamine import into the cell.[8][15]

-

Enhanced Glutaminolysis: mTORC1 can promote the activity of glutaminase (GLS), the rate-limiting enzyme in glutaminolysis.[17]

-

Suppression of Autophagy: Activated mTORC1 inhibits autophagy, a catabolic process that breaks down cellular components. This ensures that cellular building blocks are not degraded when nutrients are abundant.[15]

The regulation of mTORC1 by glutamine is complex and involves several downstream effectors, including the transcription factor c-Myc, which can also independently upregulate the expression of glutamine metabolism genes.[3][18]

Quantitative Analysis of Glutamine Metabolism

The rate of glutamine consumption can vary significantly between different cell types and under different physiological conditions. Rapidly proliferating cells generally exhibit higher rates of glutamine uptake and metabolism.

| Cell Type | Condition | Glutamine Consumption Rate (nmol/10^6 cells/h) | Reference |

| Activated T Lymphocytes | Stimulated | High (comparable to or greater than glucose consumption) | [2][19] |

| Triple-Negative Breast Cancer (TNBC) Cells | - | High ("Glutamine-addicted") | [20] |

| Liver Cancer (HepG2) Cells | - | High (with simultaneous glutamate excretion) | [21] |

| Quiescent Lymphocytes | Unstimulated | Low | [19] |

Note: Specific quantitative values are highly dependent on the specific cell line and experimental conditions. The table provides a qualitative comparison based on the cited literature.

Experimental Protocols for Studying Glutamine Metabolism

A variety of experimental techniques are available to investigate the role of glutamine in cellular metabolism. This section provides an overview of some of the most common and powerful methods.

Stable Isotope Tracing with 13C-Glutamine and Mass Spectrometry

Stable isotope tracing is a powerful technique to follow the metabolic fate of a nutrient within a cell. By providing cells with glutamine labeled with a heavy isotope of carbon (¹³C), researchers can track the incorporation of these labeled carbons into downstream metabolites using mass spectrometry.

Objective: To determine the relative contribution of glutamine to various metabolic pathways.

Methodology Overview:

-

Cell Culture: Cells are cultured in a medium containing [U-¹³C₅]-glutamine, where all five carbon atoms are labeled.[6][13]

-

Metabolite Extraction: After a defined incubation period, metabolism is quenched, and intracellular metabolites are extracted, typically using a cold solvent like 80% methanol.[6][11]

-

Mass Spectrometry Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution (MID) for each metabolite of interest.[13][22]

-

Data Analysis: The MID data reveals the number of labeled carbons from glutamine that have been incorporated into each metabolite, providing insights into the activity of different metabolic pathways.[11]

Seahorse XF Analyzer for Real-Time Metabolic Analysis

The Seahorse XF Analyzer is a powerful tool for measuring the two major energy-producing pathways in the cell in real-time: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR). By using specific inhibitors, it is possible to dissect the contribution of different substrates, including glutamine, to cellular bioenergetics.

Objective: To measure the rate of glutamine oxidation in real-time.

Methodology Overview:

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.[1]

-

Assay Medium: The standard culture medium is replaced with a specialized Seahorse XF assay medium, which can be formulated to contain glutamine as the primary fuel source.[23]

-

Assay Execution: The microplate is placed in the Seahorse XF Analyzer, which measures OCR and ECAR in real-time.

-

Inhibitor Injections: A series of inhibitors are injected to probe different aspects of mitochondrial function. For example, an inhibitor of glutaminase can be used to determine the glutamine-dependent portion of OCR.[1]

Glutaminase Activity Assay

Measuring the activity of glutaminase (GLS), the first and often rate-limiting enzyme in glutaminolysis, can provide valuable insights into a cell's capacity to metabolize glutamine.

Objective: To quantify the enzymatic activity of glutaminase in a biological sample.

Methodology Overview:

Several commercial kits and published protocols are available for measuring glutaminase activity. A common approach involves a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).[24][25]

-

Sample Preparation: Cell or tissue lysates are prepared to release the intracellular enzymes.

-

Enzymatic Reaction: The lysate is incubated with glutamine. The glutamate produced by glutaminase is then used in a subsequent reaction that generates a colored or fluorescent product.[24]

-

Signal Detection: The amount of product is quantified using a spectrophotometer or fluorometer, which is proportional to the glutaminase activity in the sample.

Conclusion and Future Directions

Glutamine is a central player in cellular metabolism, with profound implications for both normal physiology and disease. Its roles in energy production, biosynthesis, and redox balance make it a critical nutrient for rapidly dividing cells. The dependence of many cancers on glutamine has made its metabolic pathways an attractive target for therapeutic intervention.

Future research in this field will likely focus on several key areas:

-

Metabolic Heterogeneity: A deeper understanding of the metabolic heterogeneity within tumors and how different cancer subtypes utilize glutamine will be crucial for developing more targeted therapies.[3]

-

Crosstalk with the Microenvironment: The interplay between cancer cells and immune cells in the tumor microenvironment, particularly their competition for glutamine, is an active area of investigation.[20]

-

Novel Therapeutic Strategies: The development of more specific and potent inhibitors of glutamine metabolism, as well as combination therapies that target both glucose and glutamine metabolism, holds promise for the future of cancer treatment.[26]

By continuing to unravel the complexities of glutamine metabolism, the scientific community can pave the way for innovative diagnostic and therapeutic strategies to combat a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Glutamine and cancer: metabolism, immune microenvironment, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Interplay Between Glutamine Metabolism and Other Cellular Pathways: A Promising Hub in the Treatment of HNSCC [mdpi.com]

- 9. Mechanisms governing the expression of the enzymes of glutamine metabolism--glutaminase and glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases [journal.hep.com.cn]

- 11. benchchem.com [benchchem.com]

- 12. Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - The role of glutamine in the regulation of mTOR signalling in pancreatic β-cells - University of Leicester - Figshare [figshare.le.ac.uk]

- 17. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Lymphocyte Glucose and Glutamine Metabolism as Targets of the Anti-Inflammatory and Immunomodulatory Effects of Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative analysis of amino acid metabolism in liver cancer links glutamate excretion to nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tabaslab.com [tabaslab.com]

- 24. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bioassaysys.com [bioassaysys.com]

- 26. mdpi.com [mdpi.com]

Glutamine: A Central Precursor in Nucleotide and Amino Acid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, serves as a critical nitrogen and carbon donor for a multitude of biosynthetic pathways essential for cell growth and proliferation.[1][2] Its role is particularly pronounced in rapidly dividing cells, including cancer cells, which often exhibit a state of "glutamine addiction" to fuel the synthesis of nucleotides and non-essential amino acids.[3][4] This guide provides a comprehensive overview of the core metabolic pathways, quantitative data, experimental methodologies, and regulatory networks centered on glutamine's function as a key biosynthetic precursor.

Glutamine's Role in De Novo Nucleotide Synthesis

Glutamine is indispensable for the de novo synthesis of both purine and pyrimidine nucleotides, the fundamental building blocks of DNA and RNA. It provides the nitrogen atoms for the construction of the heterocyclic rings of these molecules.

Purine Synthesis

In the multi-step pathway of purine synthesis, glutamine participates in two key enzymatic reactions, donating nitrogen atoms to form the purine ring.

-

Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase (PPAT): This enzyme catalyzes the first committed step in purine synthesis, transferring the amide group from glutamine to PRPP.[5]

-

GMP Synthetase: In the final steps of guanine monophosphate (GMP) synthesis, this enzyme utilizes glutamine's amide nitrogen to convert xanthosine monophosphate (XMP) to GMP.[5]

Pyrimidine Synthesis

Glutamine is a crucial nitrogen donor in the initial and a subsequent step of pyrimidine biosynthesis.

-

Carbamoyl Phosphate Synthetase II (CAD): This multifunctional enzyme catalyzes the initial, rate-limiting step in the cytosol, using the amide nitrogen of glutamine to produce carbamoyl phosphate.[6]

-

CTP Synthetase: To synthesize cytidine triphosphate (CTP), this enzyme incorporates a nitrogen atom from glutamine into uridine triphosphate (UTP).[6]

Below is a diagram illustrating the central role of glutamine as a nitrogen donor in nucleotide biosynthesis.

Glutamine as a Carbon and Nitrogen Source for Amino Acid Synthesis

Beyond its role in nucleotide formation, glutamine serves as a primary precursor for the synthesis of several non-essential amino acids through the donation of its carbon skeleton and nitrogen atoms. The initial step in this process is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS).[5]

Glutamate can then be utilized in several ways:

-

Transamination Reactions: Glutamate can donate its amino group to various α-keto acids to form new amino acids. For instance, the transamination of oxaloacetate and pyruvate by aspartate aminotransferase (AST) and alanine aminotransferase (ALT), respectively, yields aspartate and alanine.

-

Proline Synthesis: Glutamate is a direct precursor for proline synthesis through a series of reduction and cyclization reactions.[7]

-

Asparagine Synthesis: Aspartate, derived from glutamate, can be amidated by asparagine synthetase, which utilizes glutamine as the nitrogen donor, to form asparagine.

The diagram below outlines the pathways for glutamine-derived amino acid synthesis.

Quantitative Data on Glutamine Metabolism

The metabolic flux of glutamine is highly variable and depends on the cell type, proliferative state, and nutrient availability. The following tables summarize key quantitative parameters related to glutamine metabolism.

| Parameter | Value | Cell Line/Tissue | Reference |

| Plasma Glutamine Concentration | 0.5 - 0.6 mM | Human | [8] |

| Minimal Gln for Max Growth | < 0.65 mM | Glioblastoma (GBM) cells | [9] |

| Glutamine Consumption Rate | Significantly higher in Tsc2-/- MEFs | Mouse Embryonic Fibroblasts | [10] |

| Glutamine-derived Glutamate Secretion | 38 ± 8% to 60 ± 19% of Gln consumed | GUVW and U87 GBM cells | [9] |

| Cytosolic Glutamine Metabolism for Nucleotide Synthesis | Up to 30% of consumed glutamine | HepG2 (Liver Cancer) | [2][11] |

| Enzyme | Substrate | Apparent Km | Organism/Tissue | Reference |

| Glutamine Synthetase | Glutamate | 2-4 mM | Agaricus bisporus | [12] |

| NH4+ | 0.04-0.2 mM | Agaricus bisporus | [12] | |

| ATP | 0.1-0.5 mM | Agaricus bisporus | [12] | |

| Glutaminase (GLS1) | Glutamine | ~2-5 mM | Mammalian | [5] |

Experimental Protocols

Investigating glutamine metabolism requires precise and robust experimental methodologies. Below are detailed protocols for key assays.

Stable Isotope Tracing of Glutamine Metabolism using LC-MS

This protocol outlines a general workflow for tracing the metabolic fate of glutamine in cultured cells using [U-¹³C₅]-L-glutamine and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Materials:

-

Cells of interest

-

Standard cell culture medium

-

Glutamine-free cell culture medium

-

[U-¹³C₅]-L-Glutamine

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), chilled to -80°C

-

Cell scraper

-

Centrifuge (capable of 4°C and >14,000 x g)

-

Vacuum concentrator

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Isotope Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add pre-warmed glutamine-free medium supplemented with the desired concentration of [U-¹³C₅]-L-glutamine (e.g., 2 mM).

-

Incubate for a duration sufficient to approach isotopic steady-state (typically 6-24 hours, requires empirical determination).[14]

-

-

Metabolite Extraction:

-

Place the culture plate on ice and aspirate the labeling medium.

-

Quickly wash the cells twice with 1 mL of ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at >14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the supernatant using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the mass isotopologue distribution of glutamine-derived metabolites (e.g., glutamate, aspartate, proline, purines, pyrimidines).

-

Glutaminase (GLS) Activity Assay

This fluorometric assay measures the activity of GLS by quantifying the production of glutamate.[15][16]

Materials:

-

Cell or tissue lysate

-

GLS Assay Buffer

-

GLS Substrate (Glutamine)

-

GLS Developer and Enzyme Mix

-

Glutamate Standard

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize cells (e.g., 4 x 10⁵) or tissue (e.g., 10 mg) in 100 µL of ice-cold GLS Assay Buffer.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate). Determine protein concentration.

-

-

Standard Curve Preparation:

-

Prepare a glutamate standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1 nmol/well) in the 96-well plate.

-

Adjust the volume of each well to 50 µL with GLS Assay Buffer.

-

-

Reaction Setup:

-

Add 2-50 µL of sample lysate to wells. Bring the volume to 50 µL with GLS Assay Buffer.

-

For a positive control, use a purified GLS enzyme.

-

Prepare a reaction mix containing GLS Assay Buffer, GLS Developer, and GLS Enzyme Mix.

-

Add the reaction mix to all wells including standards and samples.

-

-

Measurement:

-

Add GLS Substrate to initiate the reaction.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

-

The rate of fluorescence increase is proportional to GLS activity.

-

-

Calculation:

-

Calculate the change in fluorescence over time (slope).

-

Use the glutamate standard curve to determine the amount of glutamate produced.

-

Express GLS activity as nmol/min/mg of protein.

-

Glutamine Synthetase (GS) Activity Assay

This colorimetric assay measures GS activity by quantifying the amount of ADP produced from the ATP-dependent synthesis of glutamine from glutamate and ammonia.[17][18][19]

Materials:

-

Cell or tissue lysate

-

GS Assay Buffer

-

Glutamate, ATP, NH₄Cl

-

ADP Probe, Converter, and Developer Mix

-

ADP Standard

-

96-well clear microplate

-

Colorimetric microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize cells (e.g., 4 x 10⁵) or tissue (e.g., 10 mg) in 200 µL of ice-cold GS Assay Buffer.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Determine protein concentration.

-

-

Standard Curve Preparation:

-

Prepare an ADP standard curve in the 96-well plate.

-

-

Reaction Setup:

-

Add sample lysate to wells. Include a sample background control for each sample (without ATP or glutamate).

-

Prepare a reaction mix containing GS Assay Buffer, Glutamate, NH₄Cl, and ATP.

-

Add the reaction mix to the sample wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Development and Measurement:

-

Add the ADP detection reagents (Probe, Converter, Developer) to all wells.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the absorbance at the appropriate wavelength.

-

-

Calculation:

-

Subtract the background readings.

-

Use the ADP standard curve to determine the amount of ADP produced.

-

Express GS activity as nmol/min/mg of protein.

-

Regulatory Signaling Pathways

Glutamine metabolism is tightly regulated by key signaling pathways that sense nutrient availability and cellular growth demands. The mTORC1 and c-Myc pathways are central regulators of glutamine uptake and utilization.[3][20]

mTORC1 Signaling

The mammalian target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and proliferation. When activated by growth factors and sufficient nutrient levels, including glutamine, mTORC1 promotes glutamine metabolism through several mechanisms:[10][21]

-

Upregulation of Glutamine Transporters: mTORC1 signaling can increase the expression of glutamine transporters like SLC1A5, enhancing glutamine uptake.[20]

-

Activation of Glutamate Dehydrogenase (GDH): mTORC1 promotes the activity of GDH, which converts glutamate to α-ketoglutarate, by repressing the expression of SIRT4, a GDH inhibitor.[10]

-

Promotion of GLS1 Expression: mTORC1 signaling can lead to increased levels of glutaminase 1 (GLS1).[21]

c-Myc Oncogene

The c-Myc transcription factor is a potent driver of cell proliferation and metabolic reprogramming in cancer. c-Myc directly upregulates the expression of genes involved in glutamine metabolism:[3][7][22]

-

SLC1A5 and other transporters: c-Myc directly binds to the promoter of the SLC1A5 gene, increasing the expression of the ASCT2 glutamine transporter.[3]

-

Glutaminase (GLS1): c-Myc promotes the expression of GLS1, thereby increasing the conversion of glutamine to glutamate.[7] This can also occur indirectly through the repression of microRNAs (miR-23a/b) that target GLS.[22]

The interplay between glutamine availability, mTORC1, and c-Myc creates a feed-forward loop that sustains high rates of glutamine metabolism to support the biosynthetic demands of proliferating cells.

Logical Relationships and Cellular Consequences

The availability of glutamine is intricately linked to cell cycle progression. Glutamine deprivation can lead to cell cycle arrest, typically in the G0/G1 phase, highlighting its essential role in providing the necessary building blocks for DNA replication and cell division.[23] The activation of the AMPK pathway and subsequent inhibition of mTORC1 activity under glutamine starvation conditions contribute to this cell cycle arrest.[24] Therefore, targeting glutamine metabolism represents a promising therapeutic strategy for cancers that are highly dependent on this amino acid.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Quantitative analysis of amino acid metabolism in liver cancer links glutamate excretion to nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. Glutamine Synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]

- 16. abcam.cn [abcam.cn]

- 17. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 18. cohesionbio.com [cohesionbio.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Interplay Between Glutamine Metabolism and Other Cellular Pathways: A Promising Hub in the Treatment of HNSCC [mdpi.com]

- 21. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Pathways of Glutamine Biosynthesis and Degradation in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for a plethora of cellular functions, extending far beyond its role as a protein building block. It is a key player in nitrogen and carbon metabolism, redox homeostasis, and the synthesis of nucleotides and other amino acids. The dynamic regulation of its intracellular concentration, governed by the opposing activities of glutamine synthetase (GS) and glutaminase (GLS), is pivotal for cellular homeostasis. Dysregulation of these pathways is a hallmark of numerous pathologies, most notably cancer, making the enzymes involved prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core biosynthetic and degradation pathways of glutamine in mammalian cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved signaling networks.

Introduction: The Central Role of Glutamine Metabolism

Glutamine is a non-essential amino acid that can be synthesized de novo by most mammalian cells. However, under conditions of high proliferation or metabolic stress, such as in cancer cells or activated immune cells, the demand for glutamine can exceed the cell's synthetic capacity, rendering it a "conditionally essential" amino acid.[1] Mammalian cells rely on a sophisticated network of transporters to acquire glutamine from the extracellular environment.[2][3][4][5] Once inside the cell, glutamine can be either utilized in its intact form for processes like nucleotide synthesis or be catabolized to glutamate, which then enters central carbon metabolism. This tight regulation of glutamine homeostasis is crucial for maintaining cellular integrity and function.

Glutamine Biosynthesis: The Glutamine Synthetase Pathway

The sole enzyme responsible for the de novo synthesis of glutamine in mammalian cells is Glutamine Synthetase (GS), officially known as glutamate-ammonia ligase (EC 6.3.1.2).[6] GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[6] This reaction is central to ammonia detoxification, particularly in the brain and liver.[6]

The reaction proceeds in two steps:

-

Phosphorylation of glutamate by ATP to form a γ-glutamyl phosphate intermediate.

-

Reaction of the intermediate with ammonia to produce glutamine and inorganic phosphate.[6]

GS activity is tightly regulated through multiple mechanisms, including feedback inhibition by its product, glutamine, and transcriptional regulation by hormones like glucocorticoids.[6][7] In some organisms, post-translational modifications such as adenylylation also play a key regulatory role.[6]

Caption: Glutamine Biosynthesis Pathway.

Glutamine Degradation: The Glutaminase Pathways

The catabolism of glutamine is primarily initiated by the enzyme glutaminase (GLS), which hydrolyzes glutamine to glutamate and ammonia.[8][9][10] In mammals, there are two main isoforms of glutaminase, encoded by separate genes: the kidney-type glutaminase (GLS1, with splice variants KGA and GAC) and the liver-type glutaminase (GLS2, with splice variants LGA and GAB).[11]

-

GLS1 (Kidney-type): This isoform is widely expressed in tissues like the kidney, brain, and intestine, as well as in many cancer cells.[8][9][10] It plays a crucial role in providing glutamate for energy production and biosynthesis.[11] The expression of GLS1 is often upregulated by oncogenes such as c-Myc.[11][12]

-

GLS2 (Liver-type): This isoform is predominantly found in the liver and is involved in urea synthesis.[8][9][10] In contrast to GLS1, GLS2 is often considered a tumor suppressor and its expression can be induced by p53.[11]

The glutamate produced from the glutaminase reaction can be further metabolized in a few key ways:

-

Conversion to α-Ketoglutarate: Glutamate can be converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or by various aminotransferases. This process, known as anaplerosis, replenishes the TCA cycle and is vital for energy production and the synthesis of biosynthetic precursors.[13]

-

Glutathione Synthesis: Glutamate is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[13]

Caption: Glutamine Degradation Pathway.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Glutamine Metabolism

| Enzyme | Isoform/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference(s) |

| Glutamine Synthetase | Brain | L-Glutamine | 50 | Not specified | [14] |

| Glutamine Synthetase | Brain | Hydroxylamine | 62.5 | Not specified | [14] |

| Glutamine Synthetase | Brain | ADP | 0.833 | Not specified | [14] |

| Glutaminase | Kidney-type (PAG) | Glutamine | 0.6 | 1.1 (µmol/mL/min) | [15][16] |

| Glutaminase | Liver-type (PAG) | Glutamine | 11.6 | 0.5 (µmol/mL/min) | [15][16] |

Note: PAG refers to Phosphate-activated glutaminase.

Table 2: Physiological Concentrations of Glutamine

| Compartment | Species/Cell Type | Concentration | Reference(s) |

| Plasma | Human | ~500 - 800 µM | [17] |

| Plasma | Human | 600 - 650 µmol/Liter | [18] |

| Intracellular | Skeletal Muscle | ~20 mM | [18] |

| Intracellular | General | 2 - 20 mM | [19] |

| Intracellular | LLC-PK1-F+ cells | 140 nmol/mg protein | [14] |

| Intracellular | CHO cells | 0.4 - 1 mM | [20] |

Experimental Protocols

Spectrophotometric Assay for Glutamine Synthetase (GS) Activity

This protocol is based on the γ-glutamyl transferase activity of GS, where the formation of γ-glutamylhydroxamate is measured colorimetrically.[21][22][23]

Materials:

-

Cell lysis buffer (e.g., 50 mM imidazole-HCl, pH 6.8)

-

Assay buffer (final concentrations: 50 mM imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, and 0.16 mM ADP)[21][22]

-

Stop buffer (final concentrations: 90 mM FeCl₃, 1.8 N HCl, and 1.45% trichloroacetic acid)[21][22]

-

γ-glutamylhydroxamate standard

-

Microplate reader capable of measuring absorbance at 560 nm

Procedure:

-

Cell Lysate Preparation: a. Harvest cells (e.g., ~8 x 10⁶ cells) and wash twice with cold 1x PBS.[21] b. Lyse the cells in an appropriate volume of lysis buffer using sonication or freeze-thaw cycles.[21] c. Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[21] d. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).[21]

-

Enzymatic Reaction: a. In a microplate well, add 20-40 µg of protein from the cell lysate and adjust the volume to 50 µL with lysis buffer.[21] b. Add 50 µL of the 1x assay buffer to initiate the reaction.[21] c. Incubate at 37°C for 2-6 hours. The optimal incubation time may vary depending on the cell line and GS expression level.[21]

-

Detection: a. Stop the reaction by adding 100 µL of 1x stop buffer. A brown color will develop.[21] b. Centrifuge the plate at 16,000 x g for 10 minutes at 4°C to pellet any precipitate.[21] c. Measure the absorbance of the supernatant at 560 nm.[21]

-

Quantification: a. Prepare a standard curve using known concentrations of γ-glutamylhydroxamate.[21] b. Calculate the GS activity in the samples based on the standard curve and express as nmol of product formed per minute per mg of protein.

Coupled Enzyme Assay for Glutaminase (GLS) Activity

This assay measures glutaminase activity by coupling the production of glutamate to the glutamate dehydrogenase (GDH) reaction, which results in the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.

Materials:

-

Assay buffer (e.g., 65 mM Tris-acetate, pH 8.6, 0.2 mM EDTA)[18]

-

L-glutamine solution (e.g., 20 mM)[18]

-

Glutamate Dehydrogenase (GDH)

-

NAD+

-

α-ketoglutarate

-

Ammonium chloride

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: a. In a cuvette, prepare a reaction mixture containing assay buffer, NAD+, and α-ketoglutarate. b. Add the cell or tissue lysate containing glutaminase to the cuvette. c. Add GDH to the mixture.

-

Enzymatic Reaction: a. Initiate the glutaminase reaction by adding L-glutamine. b. The glutamate produced will be used by GDH to convert α-ketoglutarate to glutamate, with the concomitant reduction of NAD+ to NADH. c. To measure the reverse reaction (glutamate to α-ketoglutarate), which is more common for assaying glutaminase, the reaction is coupled to the reduction of NAD+ to NADH by GDH in the presence of excess ammonia.

-

Detection: a. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. b. The rate of change in absorbance is directly proportional to the glutaminase activity.

-

Quantification: a. Calculate the glutaminase activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). b. Express the activity as µmol of glutamate produced per minute per mg of protein.

Isotope Tracing of Glutamine Metabolism using ¹³C-Glutamine and GC-MS

This protocol outlines a general workflow for tracing the metabolic fate of glutamine using uniformly labeled ¹³C₅-glutamine in cultured mammalian cells, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).[24][25][26][27][28]

Caption: General Experimental Workflow for ¹³C-Glutamine Tracing.

Materials:

-

Mammalian cells of interest

-

Culture medium lacking glutamine

-

L-Glutamine-¹³C₅

-

Ice-cold 0.9% NaCl solution

-

-20°C Methanol (HPLC-grade)

-

Ice-cold distilled water

-

Chloroform

-

Derivatization agents (e.g., MTBSTFA)

-

GC-MS system

Procedure:

-

Cell Culture and Labeling: a. Seed cells in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.[27] b. Prepare the labeling medium by supplementing glutamine-free medium with the desired concentration of L-Glutamine-¹³C₅ (typically 2-4 mM).[27] c. Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the labeling medium.[27] d. Incubate the cells for a sufficient duration to approach isotopic steady state (often 6-24 hours, but should be determined empirically for each cell line).[27]

-

Metabolite Extraction: a. Place the culture plate on ice and quickly aspirate the labeling medium. b. Wash the cells twice with ice-cold 0.9% NaCl to remove extracellular labeled glutamine. c. Quench metabolism by adding ice-cold 80% methanol to the cells.[27] d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Add chloroform and vortex vigorously to lyse the cells and precipitate proteins. f. Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.

-

Sample Preparation for GC-MS: a. Dry the metabolite extract, for example, under a stream of nitrogen gas or using a vacuum concentrator. b. Derivatize the dried metabolites to increase their volatility for GC analysis (e.g., using MTBSTFA to create TBDMS derivatives).

-

GC-MS Analysis: a. Analyze the derivatized samples using a GC-MS system. b. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the number of ¹³C atoms incorporated into each metabolite.

-

Data Analysis: a. Process the raw data to correct for the natural abundance of ¹³C. b. Determine the mass isotopologue distribution (MID) for key metabolites in the glutamine pathways (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates). c. Use the MID data to calculate metabolic fluxes and understand the contribution of glutamine to various downstream pathways.

Conclusion

The biosynthesis and degradation of glutamine are central to mammalian cell metabolism, with profound implications for both normal physiology and disease. The key enzymes, Glutamine Synthetase and Glutaminase, represent critical control points that are tightly regulated to meet the cell's metabolic demands. The methodologies outlined in this guide provide a robust framework for investigating these pathways, from measuring enzyme kinetics to tracing the metabolic fate of glutamine at a systems level. A thorough understanding of these processes, supported by quantitative data and rigorous experimental approaches, is essential for the development of novel therapeutic strategies that target the metabolic vulnerabilities of diseases such as cancer.

References

- 1. content.abcam.com [content.abcam.com]

- 2. scite.ai [scite.ai]

- 3. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine transporters in mammalian cells and their functions in physiology and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 7. Mechanisms governing the expression of the enzymes of glutamine metabolism--glutaminase and glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Glutaminase Activity and Glutamine Metabolism | Annual Reviews [annualreviews.org]

- 9. Regulation of Glutaminase Activity and Glutamine Metabolism | Annual Reviews [annualreviews.org]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. Opposing roles of glutaminase isoforms in determining glioblastoma cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Myotube Protein Content Associates with Intracellular L-Glutamine Levels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Whole body and skeletal muscle glutamine metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. en.bio-protocol.org [en.bio-protocol.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

The Chemical Stability of L-Glutamine in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-glutamine, a conditionally essential amino acid, is a critical component in numerous biopharmaceutical applications, including cell culture media and parenteral nutrition solutions. Despite its biological importance, L-glutamine is notoriously unstable in aqueous environments, undergoing spontaneous degradation that can compromise experimental results and therapeutic efficacy. This technical guide provides an in-depth analysis of the chemical stability of L-glutamine in aqueous solutions, detailing its degradation pathways, influencing factors, and analytical methodologies for its assessment.

The Challenge of L-Glutamine Instability

In aqueous solutions, L-glutamine spontaneously degrades into pyroglutamic acid and ammonia.[1][2] This degradation follows pseudo-first-order kinetics.[3] The accumulation of ammonia can be toxic to cells, altering the pH of the medium and negatively impacting cellular metabolism and protein glycosylation.[1] Consequently, the depletion of L-glutamine can lead to reduced cell viability and slower growth rates, compromising the integrity of research and biopharmaceutical production.[1]

Degradation Pathway of L-Glutamine

The primary degradation pathway for L-glutamine in aqueous solution is a non-enzymatic intramolecular cyclization.[2] The amino group of the glutamine molecule attacks the side-chain carbonyl carbon, resulting in the formation of a cyclic intermediate, pyroglutamic acid, and the release of an ammonia molecule.[4]

Factors Influencing L-Glutamine Stability

The rate of L-glutamine degradation is significantly influenced by several physicochemical factors:

-

Temperature: Higher temperatures accelerate the degradation of L-glutamine.[2] Storage at lower temperatures, such as 4°C, -20°C, or -80°C, markedly improves its stability.[5]

-

pH: L-glutamine is most stable in the pH range of 5.0 to 7.5.[2][3] Degradation is accelerated in both acidic and basic conditions.[2]

-

Solution Composition: The presence of other components, such as those found in total parenteral nutrition (TPN) solutions and cell culture media (e.g., bicarbonate and phosphate), can affect the degradation rate.[2][5][6][7]

Quantitative Analysis of L-Glutamine Degradation

The following tables summarize the degradation rates of L-glutamine under various conditions as reported in the literature.

Table 1: Degradation Rate of L-Glutamine in Various Aqueous Solutions at 22-24°C [5]

| Solution | pH | Degradation Rate (%/day) |

| Water | 6.5 | 0.23 |

| Dextrose/Water (15% w/v) | - | 0.22 |

| Mixed Total Parenteral Nutrition (TPN) Solution | - | 0.8 |

Table 2: Effect of Temperature on L-Glutamine Degradation in Intravenous Solutions [5]

| Temperature (°C) | Degradation Rate (%/day) |

| 4 | <0.15 |

| -20 | <0.03 |

| -80 | Undetectable |

Table 3: L-Glutamine Degradation Rate at Different Storage Temperatures in Cell Culture Media [8][9]

| Storage Temperature | Approximate Degradation Rate |

| 37°C | ~7% per day |

| 15-30°C (Room Temp) | Significant degradation |

| 2-8°C (Refrigerated) | Slow degradation, stable for ~2 weeks |

| -20°C (Frozen) | Very stable |

Experimental Protocol for Assessing L-Glutamine Stability

A common method for monitoring the stability of L-glutamine in aqueous solutions is High-Performance Liquid Chromatography (HPLC).[3] The following is a generalized protocol.

Objective

To determine the concentration of L-glutamine and its primary degradation product, pyroglutamic acid, in an aqueous solution over time under specific storage conditions.

Materials

-

L-glutamine solution of interest

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., YMC Pack ODS-AQ, 150mm x 4.6mm, 5 µm)[10]

-

Mobile phase: A mixture of water and methanol (e.g., 90:10 v/v)[10]

-

L-glutamine and pyroglutamic acid analytical standards

-

Sterile, sealable containers for sample storage

Experimental Workflow

Procedure

-

Sample Preparation: Prepare the L-glutamine-containing solution to be tested under aseptic conditions.

-

Aliquoting and Storage: Dispense aliquots of the solution into sterile, sealed containers. Store the containers under the desired experimental conditions (e.g., 37°C, 4°C, and -20°C).

-

Sampling: At specified time intervals (e.g., day 0, 1, 2, 4, 7, 14), retrieve a sample from each storage condition.

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Set the flow rate (e.g., 0.8 mL/min) and the UV detection wavelength (e.g., 210 nm).[10]

-

Inject a known volume of the sample onto the column.

-

Record the chromatogram.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of L-glutamine and pyroglutamic acid analytical standards.

-

Identify and quantify the peaks corresponding to L-glutamine and pyroglutamic acid in the sample chromatograms by comparing their retention times and peak areas to the standards.

-

-

Data Analysis: Plot the concentration of L-glutamine as a function of time for each storage condition to determine the degradation rate and kinetics.

Strategies for Stabilization

To mitigate the instability of L-glutamine, several strategies can be employed:

-

Refrigeration and Freezing: Storing L-glutamine solutions at low temperatures is a simple and effective way to slow down degradation.[5]

-

pH Control: Maintaining the pH of the solution within the optimal range of 5.0 to 7.5 can enhance stability.[3]

-

Use of Stabilized Dipeptides: A highly effective approach is to use stabilized dipeptide forms of L-glutamine, such as L-alanyl-L-glutamine.[1] These dipeptides are resistant to spontaneous degradation in solution.[1] Cells possess peptidases that can cleave the dipeptide, releasing L-glutamine and the other amino acid for cellular use.[8]

Conclusion

The inherent instability of L-glutamine in aqueous solutions presents a significant challenge in various scientific and clinical applications. A thorough understanding of its degradation pathway and the factors that influence its stability is crucial for ensuring the quality and efficacy of L-glutamine-containing solutions. By implementing appropriate storage conditions, controlling the pH, and utilizing stabilized dipeptides, researchers and drug development professionals can effectively manage the degradation of L-glutamine, leading to more reliable and reproducible outcomes.

References

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. himedialabs.com [himedialabs.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Glutamine Transport Across the Cell Membrane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the human body, is a critical nutrient that participates in a plethora of cellular processes, including energy metabolism, nucleotide and protein synthesis, and redox homeostasis. Its transport across the cell membrane is a tightly regulated process facilitated by a diverse group of membrane proteins known as Solute Carriers (SLCs). Dysregulation of these transporters is a hallmark of numerous pathologies, most notably cancer, making them attractive targets for therapeutic intervention. This guide provides an in-depth overview of the primary mechanisms of glutamine transport, the key transporter families involved, their kinetic properties, regulatory pathways, and the experimental protocols used for their characterization.

Major Glutamine Transporter Families

Glutamine transport is primarily mediated by members of four SLC gene families: SLC1, SLC6, SLC7, and SLC38.[1][2][3][4] These transporters exhibit distinct mechanisms, including Na⁺-dependent co-transport and obligatory antiport (exchange), which dictate the direction and efficiency of glutamine flux.[1][3][4]

-

SLC1 Family: The most prominent glutamine transporter in this family is ASCT2 (Alanine-Serine-Cysteine Transporter 2), encoded by the SLC1A5 gene .[2][4] It functions as a Na⁺-dependent obligatory exchanger of neutral amino acids.[1][4] While its name suggests a preference for smaller amino acids, glutamine is a major physiological substrate.[2] ASCT2 is notable for its role in cancer, where it facilitates the high glutamine influx required to sustain rapid proliferation.[2] Structurally, ASCT2 is predicted to have eight transmembrane domains and two re-entrant hairpin loops.[2] Cryo-electron microscopy has provided detailed structural insights into its outward-facing conformation.[5]

-

SLC6 Family: This family, also known as the Na⁺- and Cl⁻-dependent neurotransmitter transporter family, contains members like ATB⁰,⁺ (SLC6A14) that can transport glutamine along with other neutral and cationic amino acids.[6]

-

SLC7 Family: This family comprises heterodimeric amino acid transporters, which require association with a heavy chain subunit (SLC3A2/4F2hc or SLC3A1/rBAT) for proper membrane localization and function.[1] Key glutamine transporters in this family include LAT1 (SLC7A5) and LAT2 (SLC7A8) .[2] These function as Na⁺-independent obligatory exchangers, often mediating the efflux of intracellular glutamine in exchange for the influx of essential amino acids like leucine.[1] This mechanism is crucial for activating the mTORC1 signaling pathway. LAT1 is predicted to have 12 transmembrane segments.[7]

-

SLC38 Family: This is the most extensive family of glutamine transporters, often referred to as the "SNAT" (System N and System A Transporters) family.[3][8] They are Na⁺-dependent and can be further subdivided:

-

System A transporters (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2) mediate the net inward transport of small neutral amino acids and are thus concentrative.[8]

-

System N transporters (e.g., SNAT3/SLC38A3, SNAT5/SLC38A5) can mediate bidirectional transport through a sodium-proton exchange mechanism.[8] Members of the SLC38 family are predicted to have a topology of 11 transmembrane domains.[1][9]

-

Quantitative Data on Transporter Kinetics

The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) are critical parameters for understanding transporter function. These values can vary significantly depending on the specific transporter, the substrate, and the experimental system used for measurement (e.g., Xenopus oocytes, reconstituted proteoliposomes, or various cell lines). The following tables summarize reported kinetic data for key glutamine transporters.

| Transporter (Gene) | Substrate | Kₘ Value | Vₘₐₓ Value | Experimental System |

| ASCT2 (SLC1A5) | L-Glutamine | ~20 µM | Not specified | Xenopus oocytes |

| L-Glutamine | Micromolar (External) | Not specified | Human protein in P. pastoris | |

| L-Glutamine | Millimolar (Internal) | Not specified | Human protein in P. pastoris | |

| LAT1 (SLC7A5) | L-Glutamine | Millimolar range | Not specified | Cell systems |

| Histidine | 5 - 50 µM | Not specified | Human isoform in cell systems | |

| SNAT1 (SLC38A1) | L-Glutamine | ~0.3 mM | Not specified | Rat isoform in Xenopus oocytes |

| MeAIB | ~0.5 mM | Not specified | Not specified | |

| SNAT2 (SLC38A2) | L-Glutamine | 1.54 ± 0.51 mM | 2.92 ± 0.49 nmol/mg/min | Human protein (bacterial over-expression) |

| L-Glutamine | 0.12 ± 0.01 mM | Not specified | FMP assay |

Note: Direct comparison of Vₘₐₓ values is challenging due to variations in reporting units and experimental conditions. Kₘ values indicate the substrate concentration at half-maximal transport velocity, with lower values indicating higher affinity.

Regulation of Glutamine Transporters

The expression and activity of glutamine transporters are tightly controlled by key oncogenic signaling pathways, ensuring that cancer cells can acquire the necessary nutrients to fuel their growth.

Transcriptional Regulation by c-Myc

The transcription factor c-Myc is a master regulator of cellular metabolism. It directly promotes glutamine catabolism by binding to the promoter regions of glutamine transporter genes, including SLC1A5 (ASCT2) and members of the SLC38 family (e.g., SN2), leading to their transcriptional upregulation.[10][11] This ensures a steady influx of glutamine to feed the TCA cycle and support biosynthetic processes.[10][12]

Androgen Receptor (AR) and mTOR Signaling

In prostate cancer, the Androgen Receptor (AR) plays a crucial role in regulating glutamine metabolism.[13][14] Upon activation by androgens, AR promotes the expression of glutamine transporters such as SLC1A4 and SLC1A5.[13][14] This regulation is often intertwined with the mTOR (mechanistic Target of Rapamycin) pathway, a central controller of cell growth and metabolism.[14] AR signaling can activate mTORC1, which in turn can enhance the expression of these transporters, creating a feed-forward loop that drives glutamine uptake and prostate cancer cell growth.[13][14]

Experimental Protocols for Measuring Glutamine Transport

Characterizing the function of glutamine transporters is fundamental to understanding their physiological roles and evaluating potential inhibitors. The following sections outline the core methodologies employed in this field.

Radiolabeled Amino Acid Uptake Assay in Cultured Cells

This is the most common method for measuring the activity of amino acid transporters in a cellular context. It relies on the incubation of cells with a radiolabeled substrate (e.g., [³H]-L-glutamine) and subsequent measurement of intracellular radioactivity.

Detailed Methodology:

-

Cell Culture: Plate cells (e.g., 5 x 10⁴ cells/well) in a suitable multi-well plate (e.g., 12-well) and culture until they reach the desired confluency.[8]

-

Preparation: On the day of the experiment, prepare and pre-warm (37°C) a transport buffer, such as Krebs-Ringer-HEPES (KRH) buffer.[8]

-

Washing: Aspirate the culture medium and wash the cells twice with 1x Phosphate Buffered Saline (PBS) and then once with the KRH buffer to remove residual amino acids.[8]

-

Uptake Initiation: Prepare a working solution of the transport buffer containing the radiolabeled substrate (e.g., 4 µCi/mL L-[³H]-Glutamine).[8] To start the uptake, aspirate the wash buffer and add the radioactive working solution to the cells (e.g., 0.5 mL/well).[8] Incubate for a defined, short period (e.g., 5 minutes) at 37°C.[8] This initial rate measurement should be within the linear range of uptake.

-

Uptake Termination: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.[8] This terminates the reaction and removes extracellular tracer.[8]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 1N NaOH) to each well and homogenize by pipetting.[8][15]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials containing a suitable scintillation cocktail.[8] Measure the radioactivity using a liquid scintillation counter.

-

Normalization: In parallel wells, determine the protein concentration (e.g., via a BCA or Lowry assay) or cell number.[8][15] Normalize the measured radioactivity (counts per minute, CPM) to the protein content or cell count to determine the transport rate (e.g., pmol/mg protein/min).

Transport Measurement in Xenopus laevis Oocytes

Xenopus oocytes provide a robust heterologous expression system for studying individual transporters in isolation, with low endogenous transport activity for many substrates.

Detailed Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject oocytes with cRNA encoding the transporter of interest (or with water for control oocytes).[16] Incubate for 2-5 days to allow for protein expression.[16]

-

Uptake Assay:

-

Place individual or small groups of oocytes in a transport buffer.

-

Initiate the assay by transferring the oocytes to a transport buffer containing the radiolabeled substrate.[17]

-

After a defined incubation period, terminate the assay by washing the oocytes rapidly and extensively with ice-cold, substrate-free buffer.

-

-

Lysis and Counting: Lyse individual oocytes in a detergent solution (e.g., SDS) and measure the incorporated radioactivity by liquid scintillation counting.

Reconstitution of Transporters in Proteoliposomes

This in vitro method allows for the study of transporter function in a precisely defined lipid environment, free from other cellular components. It is particularly useful for dissecting the specific ion requirements and transport mechanism (e.g., antiport vs. symport).

Detailed Methodology:

-

Protein Source: The transporter protein can be purified from tissues with high expression (e.g., rat kidney) or from a heterologous expression system (e.g., yeast).[2][18]

-

Solubilization: Solubilize the membrane fraction containing the transporter using a mild detergent (e.g., C₁₂E₈).[18]

-

Reconstitution:

-

Mix the solubilized protein with phospholipids (liposomes) in the presence of the detergent.

-

Remove the detergent slowly (e.g., using hydrophobic chromatography with Amberlite beads), which allows the transporter to insert into the lipid bilayer, forming proteoliposomes.[19][20]

-

During this process, the internal buffer of the proteoliposomes can be loaded with specific ions or substrates.[19]

-

-

Transport Assay:

-